3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines elements of quinazolinone and pyrrole
Preparation Methods
The synthesis of 3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methylamine derivative with a quinazolinone precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include other quinazolinone derivatives and pyrrole-containing molecules. These compounds may share some properties but differ in their specific activities and uses.
Properties
CAS No. |
89812-74-8 |
---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(methylamino)-2-(1H-pyrrol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-14-17-12(11-7-4-8-15-11)16-10-6-3-2-5-9(10)13(17)18/h2-8,14-15H,1H3 |
InChI Key |
HDJTUFOTGGXBNS-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C(=NC2=CC=CC=C2C1=O)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.